7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide
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Overview
Description
7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepanes Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-chlorophenyl-substituted amine and a thiol. The reaction is usually carried out under basic conditions, using reagents like sodium hydride or potassium carbonate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction. This step involves the reaction of the thiazepane intermediate with an isopropyl halide, such as isopropyl bromide, in the presence of a base like sodium hydride.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the thiazepane intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines or alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
7-(2-chlorophenyl)-N-methyl-1,4-thiazepane-4-carboxamide: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
Uniqueness
7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
7-(2-chlorophenyl)-N-propan-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OS/c1-11(2)17-15(19)18-8-7-14(20-10-9-18)12-5-3-4-6-13(12)16/h3-6,11,14H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBKRKAVQVYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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